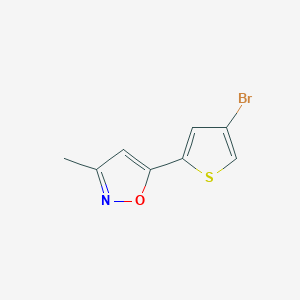

5-(4-Bromo-2-thienyl)-3-methylisoxazole

Beschreibung

5-(4-Bromo-2-thienyl)-3-methylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and a 4-bromo-2-thienyl moiety at position 3. This structure combines the electron-deficient isoxazole ring with the sulfur-containing thiophene group, conferring unique electronic and steric properties.

Eigenschaften

Molekularformel |

C8H6BrNOS |

|---|---|

Molekulargewicht |

244.11 g/mol |

IUPAC-Name |

5-(4-bromothiophen-2-yl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C8H6BrNOS/c1-5-2-7(11-10-5)8-3-6(9)4-12-8/h2-4H,1H3 |

InChI-Schlüssel |

OXZAUODJDGXGBJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NOC(=C1)C2=CC(=CS2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-thienyl)-3-methylisoxazole typically involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the isoxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for 5-(4-Bromo-2-thienyl)-3-methylisoxazole are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromo-2-thienyl)-3-methylisoxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromo group.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include amines and other reduced forms of the isoxazole ring.

Wissenschaftliche Forschungsanwendungen

5-(4-Bromo-2-thienyl)-3-methylisoxazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 5-(4-Bromo-2-thienyl)-3-methylisoxazole involves its interaction with specific molecular targets. The bromo and thienyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The isoxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Isoxazole Derivatives

Notes:

- The bromine atom in 5-(4-Bromo-2-thienyl)-3-methylisoxazole introduces steric bulk and electron-withdrawing effects, likely increasing thermal stability compared to non-halogenated analogs.

Key Observations :

- Thiophene-containing analogs (e.g., 5m) require specialized catalysts (e.g., CuI) for efficient cycloaddition, whereas phenyl-substituted derivatives (e.g., 3h) are synthesized via simpler thermal methods .

- Bromine substitution in the thienyl or phenyl ring necessitates inert atmospheres and halogen-compatible reagents to avoid side reactions .

Biologische Aktivität

5-(4-Bromo-2-thienyl)-3-methylisoxazole is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

5-(4-Bromo-2-thienyl)-3-methylisoxazole features a unique structure characterized by the presence of a bromine atom and a thienyl group attached to an isoxazole ring. Its molecular formula is with a molecular weight of approximately 230.08 g/mol. The isoxazole ring contributes to its biological activity by participating in various chemical interactions within biological systems.

Biological Activities

Antimicrobial Properties

Research indicates that 5-(4-Bromo-2-thienyl)-3-methylisoxazole exhibits antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

The compound has also been investigated for its anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways. The interaction with proteins involved in cell cycle regulation appears to be a key factor in its anticancer effects.

The mechanism by which 5-(4-Bromo-2-thienyl)-3-methylisoxazole exerts its biological effects involves binding to various molecular targets, including enzymes and receptors. This binding can modulate their activity, leading to physiological changes. Molecular docking studies suggest that the compound interacts with key enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties as well .

Case Studies

-

Antimicrobial Activity

A study conducted on various derivatives of isoxazoles, including 5-(4-Bromo-2-thienyl)-3-methylisoxazole, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics. -

Anticancer Activity

In a recent study, 5-(4-Bromo-2-thienyl)-3-methylisoxazole was tested against human cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The compound's effectiveness was attributed to its ability to inhibit specific kinases involved in cancer progression.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.